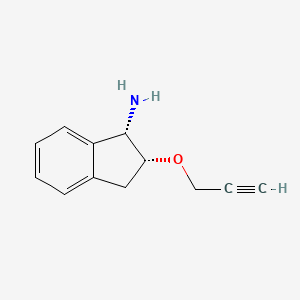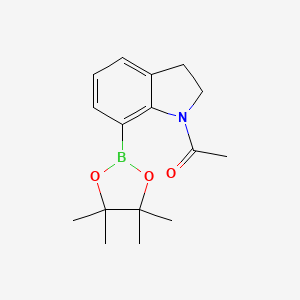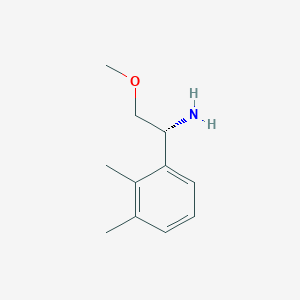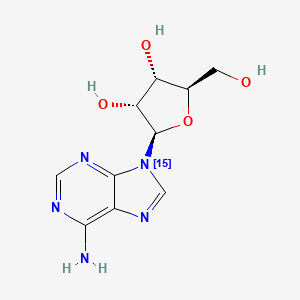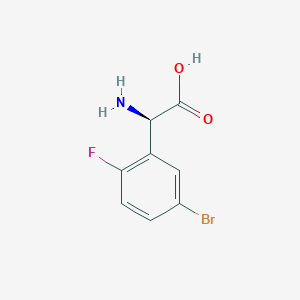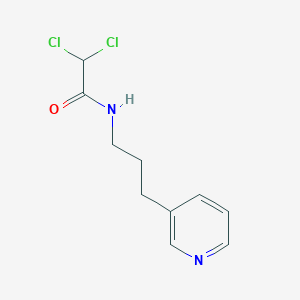
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of acetamide, featuring a pyridine ring substituted at the 3-position with a propyl chain, which is further substituted with two chlorine atoms at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide typically involves the reaction of 3-(pyridin-3-yl)propylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(3-(pyridin-3-yl)propyl)acetamide derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with an additional chlorine atom.
N-(3-(pyridin-3-yl)propyl)acetamide: Lacks the chlorine substituents.
2,2-Dichloro-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a shorter alkyl chain.
Uniqueness
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the dichloroacetamide moiety allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12Cl2N2O |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(3-pyridin-3-ylpropyl)acetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9(12)10(15)14-6-2-4-8-3-1-5-13-7-8/h1,3,5,7,9H,2,4,6H2,(H,14,15) |
Clave InChI |
RSOXYZREDHJNFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCNC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


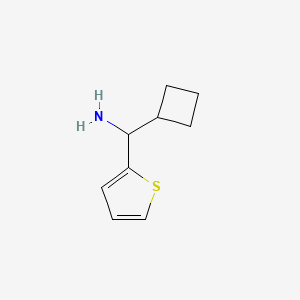
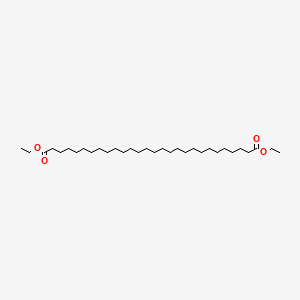

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)



